3-Iodo-2-phenyl-chromen-4-one 3-Iodo-2-phenyl-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 98153-12-9
VCID: VC18461942
InChI: InChI=1S/C15H9IO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H
SMILES:
Molecular Formula: C15H9IO2
Molecular Weight: 348.13 g/mol

3-Iodo-2-phenyl-chromen-4-one

CAS No.: 98153-12-9

Cat. No.: VC18461942

Molecular Formula: C15H9IO2

Molecular Weight: 348.13 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-phenyl-chromen-4-one - 98153-12-9

Specification

CAS No. 98153-12-9
Molecular Formula C15H9IO2
Molecular Weight 348.13 g/mol
IUPAC Name 3-iodo-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H9IO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H
Standard InChI Key JHYPGUFREBHZIV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H9IO2\text{C}_{15}\text{H}_{9}\text{IO}_{2}
Molecular Weight348.13 g/mol
CAS Registry Number98153-12-9
XLogP35.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Preparation

Photo-Induced Annulation

A breakthrough in synthetic efficiency was achieved by Kang et al., who demonstrated a transition-metal-free photo-induced annulation of 2,3-diphenyl-4H-chromen-4-ones under UV irradiation . Irradiating 2,3-diphenyl-4H-chromen-4-one in an ethanol-water mixture (19:1 v/v) with a 500 W mercury lamp produced dibenzo[a,c]xanthen derivatives via a proposed mechanism involving -sigmatropic hydrogen shifts and keto-enol tautomerization (Figure 1). This method eliminates the need for palladium catalysts or oxidants, achieving yields up to 85% under argon .

Figure 1: Proposed Mechanism for Photo-Induced Annulation

2,3-Diphenyl-4H-chromen-4-onehνIntermediate A[1,[5]-H shiftIntermediate BKeto-enolProduct\text{2,3-Diphenyl-4H-chromen-4-one} \xrightarrow{h\nu} \text{Intermediate A} \xrightarrow{[1,[5]\text{-H shift}} \text{Intermediate B} \xrightarrow{\text{Keto-enol}} \text{Product}

Adapted from Kang et al. (2017)

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: The 1H^1\text{H} NMR spectrum of 3-iodo-2-phenyl-chromen-4-one would exhibit aromatic proton resonances between δ 7.0–8.5 ppm, with distinct singlet peaks for the chromone carbonyl group (δ ~180 ppm in 13C^{13}\text{C}).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 348.1345 (calculated for C15H9IO2\text{C}_{15}\text{H}_{9}\text{IO}_{2}: 348.1352).

  • IR Spectroscopy: Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~550 cm1^{-1} (C-I stretch) are characteristic .

Reactivity and Applications

Palladium-Catalyzed Cross-Coupling

3-Iodo-2-phenyl-chromen-4-one serves as a substrate in Suzuki-Miyaura and Heck reactions due to the lability of the C-I bond. For instance, Panda et al. utilized 3-iodo-4-aryloxy coumarins (structurally analogous) in Pd/C-catalyzed intramolecular C–H activation to synthesize coumestans, achieving yields >80% . The catalyst’s reusability over three cycles without significant loss in activity highlights its potential for scalable synthesis .

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